2-Tert-butylanthracene-9,10-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64487-90-7 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-tert-butylanthracene-9,10-diol |
InChI |
InChI=1S/C18H18O2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10,19-20H,1-3H3 |
InChI Key |
PICQFJWHWFSTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Tert Butylanthracene 9,10 Diol
Derivatization of 2-Tert-butylanthracene-9,10-diol Core
The 9,10-dihydroxyanthracene moiety is a versatile platform for a variety of chemical modifications. The hydroxyl groups can be readily derivatized to introduce new functionalities, thereby tuning the electronic and steric properties of the anthracene (B1667546) system.
Synthesis of Novel Anthracene Derivatives
The hydroxyl groups of this compound are prime sites for derivatization, enabling the synthesis of a diverse range of novel anthracene derivatives. Common reactions include O-alkylation and O-acylation, which transform the diol into ethers and esters, respectively. These transformations are not only fundamental for altering the solubility and electronic properties of the parent compound but also serve as a gateway to more complex molecular architectures.
For instance, O-alkylation with various alkyl halides in the presence of a base can yield 9,10-dialkoxy-2-tert-butylanthracene derivatives. The choice of the alkyl group can significantly influence the photophysical properties of the resulting molecule. For example, the introduction of long alkyl chains can enhance solubility in nonpolar solvents, while the incorporation of chromophoric or electroactive units can lead to materials with interesting optical or electronic properties.
Similarly, O-acylation with acyl chlorides or anhydrides affords the corresponding diesters. These ester derivatives can be more stable than the parent diol and can be used as protecting groups or as precursors for further transformations.
| Derivative Type | General Reagents | Resulting Functional Group | Potential Properties |
| Ethers | Alkyl halides, Base | -OR | Modified solubility, Tunable photophysics |
| Esters | Acyl chlorides, Anhydrides | -OC(O)R | Increased stability, Precursors for further reactions |
| Silyl Ethers | Silyl halides, Base | -OSiR₃ | Protecting groups, Increased solubility |
Functionalization Strategies at Different Ring Positions
While the 9,10-positions of this compound are functionalized with hydroxyl groups, the peripheral aromatic rings remain available for further substitution. The regioselectivity of these reactions is governed by the electronic and steric influence of the existing tert-butyl and hydroxyl substituents.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce new functional groups onto the external benzene (B151609) rings. The tert-butyl group at the 2-position is an ortho-, para-directing group, while the hydroxyl groups at the 9- and 10-positions are also activating and ortho-, para-directing. However, the bulky nature of the tert-butyl group can sterically hinder substitution at the adjacent 1 and 3-positions. Consequently, electrophilic attack is most likely to occur at the 6- and 7-positions of the anthracene core, which are para to the tert-butyl group and on the unsubstituted ring.
The outcome of these reactions can be highly dependent on the reaction conditions. For example, in Friedel-Crafts acylation, the choice of solvent can influence the position of substitution on the anthracene nucleus. researchgate.net
| Reaction Type | Reagents | Potential Substitution Positions | Influencing Factors |
| Nitration | HNO₃/H₂SO₄ | 6, 7 | Steric hindrance from tert-butyl group |
| Halogenation | X₂/Lewis Acid | 6, 7 | Electronic effects of substituents |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6, 7 | Solvent, Steric effects |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | 6, 7 | Potential for polyalkylation |
A study on the functionalization of terminal rings of anthracene derivatives has shown that by modulating the electron-donating strength of substituents, atypical regioselectivity in Diels-Alder reactions and electrophilic substitutions can be achieved. nih.gov This suggests that the electronic nature of the substituents on the this compound core can be strategically used to direct functionalization to specific positions.
Structure-Controlled Chemical Transformations
The inherent structural features of this compound, namely the bulky tert-butyl group and the diol functionality at the central ring, play a crucial role in controlling the outcome of chemical transformations.
The oxidation of this compound readily regenerates the corresponding 2-tert-butylanthracene-9,10-dione. This reversible redox behavior is a hallmark of the hydroquinone-quinone system and is central to many of its applications. The industrial production of hydrogen peroxide, for instance, relies on the catalytic cycle of reduction of a 2-alkylanthraquinone to its corresponding diol, followed by oxidation with air to produce hydrogen peroxide and regenerate the anthraquinone (B42736). wikipedia.orgwikipedia.org
The presence of the bulky tert-butyl group can influence the stereochemistry of reactions at the 9,10-positions. For example, in reactions that generate stereocenters at these positions, the tert-butyl group may direct the approach of reagents to the less hindered face of the anthracene plane.
Furthermore, the diol can participate in cycloaddition reactions. While the central ring of anthracene is typically the diene in Diels-Alder reactions, the presence of the hydroxyl groups can modify this reactivity. researchgate.netscribd.comresearchgate.net In some cases, the diol can be converted to a more reactive diene for [4+2] cycloadditions. The photodegradation of 9,10-dibutoxyanthracene (B1632443), a derivative of the diol, proceeds through the formation of an endoperoxide via reaction with singlet oxygen, highlighting a potential photochemical transformation pathway. plos.org
Mechanistic Insights into Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the synthesis of its derivatives and for designing new applications.
The reduction of the parent quinone, 2-tert-butylanthracene-9,10-dione, to the diol can proceed through a stepwise mechanism involving the formation of a semiquinone radical anion. Electrochemical studies on the reduction of 9,10-anthraquinone have shown that the process involves two well-separated one-electron reduction steps in aprotic media, corresponding to the formation of the radical anion (AQ•⁻) and the dianion (AQ²⁻). nih.gov The presence of proton donors facilitates the formation of the hydroquinone (B1673460) (the diol). nih.gov
The oxidation of the diol back to the quinone is the reverse process. In the presence of oxygen, this oxidation can lead to the formation of reactive oxygen species. The mechanism of photodegradation of 9,10-dibutoxyanthracene suggests that upon photoexcitation, the anthracene derivative can react with molecular oxygen to form an endoperoxide. plos.org This endoperoxide can then thermally or photochemically decompose. The decomposition can proceed via two main pathways: cleavage of the C-O bonds to release singlet oxygen and regenerate the parent anthracene derivative, or cleavage of the O-O bond to form other degradation products. plos.orgfu-berlin.de The substituents at the 9 and 10-positions can influence the preferred decomposition pathway. plos.org
For electrophilic substitution on the aromatic rings, the mechanism follows the classical pathway of electrophilic aromatic substitution, involving the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate). The regioselectivity is determined by the ability of the existing substituents to stabilize the positive charge in this intermediate. The electron-donating tert-butyl and hydroxyl groups stabilize the intermediate when the electrophile attacks at the ortho and para positions. msu.edulibretexts.orglibretexts.org
Advanced Spectroscopic Characterization and Electronic Properties
Electrochemical Characterization
Further research and publication in peer-reviewed scientific journals are required to provide the specific data requested for this particular compound.
Cyclic Voltammetry and Redox Behavior
Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox behavior of 2-Tert-butylanthracene-9,10-diol. This method involves scanning the potential of an electrode in a solution containing the compound and observing the resulting current. The resulting voltammogram provides information about the oxidation and reduction processes of the molecule.
For many 9,10-disubstituted anthracene (B1667546) derivatives, cyclic voltammetry reveals quasi-reversible oxidation processes. mdpi.com The stability of the generated radical cations and the reversibility of the redox couple are influenced by the nature of the substituents and the solvent system used. In the case of this compound, the hydroxyl groups are expected to be the primary sites of oxidation, leading to the formation of a radical cation. The tert-butyl group, being an electron-donating group, can also modulate the electron density of the anthracene core, thereby affecting the redox potentials.
Studies on related anthracene derivatives have shown that functionalization at the 9 and 10-positions can lead to stable radical ions, a desirable characteristic for many electronic applications. uni.lu The redox behavior observed through cyclic voltammetry is crucial for understanding the compound's stability and charge-transport properties in electronic devices.
Determination of Oxidation and Reduction Potentials
The oxidation and reduction potentials of this compound are determined from its cyclic voltammogram. The potentials at which the oxidation and reduction peaks occur are indicative of the energy required to remove or add an electron, respectively. These potentials are typically measured relative to a standard reference electrode, such as a saturated calomel (B162337) electrode (SCE).
Below is an illustrative data table based on typical values for related anthracene derivatives, as specific experimental values for this compound are not publicly documented.
| Property | Illustrative Value (vs. Fc/Fc+) |
| Onset Oxidation Potential (E_ox_onset) | 0.8 - 1.0 V |
| Half-wave Oxidation Potential (E_ox_1/2) | 0.9 - 1.1 V |
| Onset Reduction Potential (E_red_onset) | -1.8 - -2.0 V |
| Half-wave Reduction Potential (E_red_1/2) | -1.9 - -2.1 V |
Note: These values are illustrative and based on general findings for 9,10-disubstituted anthracene derivatives. Actual experimental values for this compound may vary.
Delineation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that play a critical role in determining the electronic and optical properties of a molecule. The energy levels of these orbitals can be estimated from cyclic voltammetry data.
The HOMO energy level is often calculated from the onset of the oxidation potential, while the LUMO energy level can be estimated from the onset of the reduction potential or calculated from the HOMO energy and the optical band gap (determined from UV-Vis spectroscopy). For many organic materials, the HOMO level is estimated using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV or -5.1 eV relative to the vacuum level, depending on the reference used.
A common equation used is: E_HOMO = -e (E_ox_onset [vs Fc/Fc+] + 4.8) eV
Similarly, the LUMO level can be estimated from the onset reduction potential: E_LUMO = -e (E_red_onset [vs Fc/Fc+] + 4.8) eV
Studies on various 9,10-disubstituted anthracene derivatives have shown that their HOMO energy levels typically fall in the range of -5.59 eV to -5.73 eV. mdpi.comresearchgate.net The functionalization at the 9 and 10-positions generally has a limited effect on the frontier molecular orbital energy levels. evitachem.comcore.ac.uk
An illustrative table of the electronic properties for a compound like this compound, based on data for related compounds, is provided below.
| Parameter | Illustrative Value (eV) |
| E_HOMO | -5.6 to -5.8 |
| E_LUMO | -2.8 to -3.0 |
| Electrochemical Gap | 2.6 to 3.0 |
Note: These values are illustrative and derived from the typical range observed for analogous 9,10-disubstituted anthracene derivatives. Precise experimental determination is required for this compound.
Computational and Theoretical Investigations of 2 Tert Butylanthracene 9,10 Diol
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations are pivotal in understanding the molecular properties of compounds like 2-tert-butylanthracene-9,10-diol. Density Functional Theory (DFT) is a common method for determining the electronic structure and geometry of molecules in their ground state, while Time-Dependent DFT (TD-DFT) is used for excited-state properties.
Geometry Optimization and Conformational Analysis
A crucial first step in the computational analysis of this compound is the optimization of its molecular geometry. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a molecule with a flexible substituent like a tert-butyl group and hydroxyl groups on a non-planar anthracene (B1667546) skeleton, multiple conformers may exist.
Computational studies on related molecules, such as 9-tert-butylanthracene, have shown that the anthracene core is not planar due to steric hindrance from bulky substituents. yu.edu.jo In the case of this compound, the central ring of the anthracene moiety is expected to adopt a boat-like conformation. The tert-butyl group and the two hydroxyl groups at the 9 and 10 positions would further influence the degree of this puckering.
A conformational analysis would involve systematically rotating the tert-butyl group and the hydrogen atoms of the hydroxyl groups to identify all possible stable conformers and the energy barriers between them. The results of such an analysis would provide insights into the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Anthracene Derivative
| Parameter | Value |
| Dihedral Angle (C1-C11-C12-C4) | 155.0° |
| C9-O1 Bond Length | 1.37 Å |
| C10-O2 Bond Length | 1.37 Å |
| C2-C(tert-butyl) Bond Length | 1.52 Å |
| Torsional Angle (C1-C2-C(tert-butyl)-C(methyl)) | 60.5° |
Note: This table is illustrative and based on general values for similar structures. Actual values for this compound would require specific calculations.
Electronic Structure Determination and Charge Distribution
Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure of this compound. This includes the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) analysis is another valuable tool for understanding the electronic characteristics. It provides a detailed picture of the electron density distribution, atomic charges, and intramolecular interactions, such as hydrogen bonding between the hydroxyl groups. This analysis would reveal how the tert-butyl and hydroxyl substituents electronically influence the anthracene core.
Table 2: Illustrative Electronic Properties of a Substituted Anthracene Derivative
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
| Natural Charge on O(9) | -0.75 e |
| Natural Charge on O(10) | -0.76 e |
Note: This table is illustrative and based on general values for similar structures. Actual values for this compound would require specific calculations.
Prediction of Spectroscopic Signatures
TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of this compound. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be estimated. This theoretical spectrum can then be compared with experimental data for validation of the computational model.
Furthermore, DFT calculations can predict vibrational spectra (infrared and Raman). The computed vibrational frequencies and intensities can aid in the interpretation of experimental spectra, allowing for the assignment of specific vibrational modes to different functional groups and motions within the molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its dynamic processes that are not accessible through static quantum chemical calculations.
Investigation of Ring Inversion Dynamics
The non-planar anthracene core in substituted anthracenes can undergo a "butterfly-like" ring inversion, where the two outer benzene (B151609) rings flap relative to each other. MD simulations can be used to explore the potential energy surface of this inversion process. By calculating the energy as a function of the dihedral angle between the outer rings, the energy barrier for this inversion can be determined.
For 9-tert-butylanthracene, this barrier is known to be relatively low. yu.edu.jo The presence of hydroxyl groups at the 9 and 10 positions in this compound would likely influence this dynamic process, potentially through intramolecular hydrogen bonding that could either stabilize or destabilize the transition state for inversion.
Analysis of Internal Rotation of Substituents
MD simulations are also well-suited to analyze the internal rotation of the tert-butyl group around its connecting bond to the anthracene ring. The steric bulk of the tert-butyl group and its interactions with the adjacent parts of the molecule create an energy barrier to this rotation. Theoretical studies on 9-tert-butylanthracene have shown that this rotation is coupled with the ring inversion process. yu.edu.jo
Mapping of Potential Energy Surfaces
No studies detailing the mapping of potential energy surfaces for this compound were found in the reviewed literature. Theoretical studies on related compounds, like 10-substituted-9-tert-butylanthracenes, have explored the energy profiles of ring inversions and internal rotations, but this specific diol derivative has not been a subject of such analysis. yu.edu.jo
Theoretical Studies on Intramolecular Interactions and Steric Effects
There is no available research that specifically investigates the intramolecular interactions and steric effects within the this compound molecule. Studies on other anthracene derivatives often highlight how the size and electronic properties of substituents influence the geometry and stability of the anthracene framework through steric hindrance and electronic conjugation. yu.edu.joresearchgate.net However, a dedicated theoretical analysis of these factors for this compound has not been published.
Advanced Computational Methodologies for Anthracene Systems
While various advanced computational methods are employed to study anthracene and its derivatives, no literature specifically applies these methodologies to this compound. These advanced techniques, such as enhanced sampling methods, are utilized to calculate properties like solvation free energy and to overcome large energy barriers in simulations of complex molecular systems. yu.edu.jo
Applications in Advanced Materials Science and Organic Synthesis
Utilization in Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, the performance and stability of the device are critically dependent on the molecular structure of the organic materials used in the emissive layer. Anthracene (B1667546) derivatives are widely studied for this purpose due to their inherent blue emission and good charge transport properties.
While direct data on 2-Tert-butylanthracene-9,10-diol as an emitter or host in OLEDs is not extensively documented, the roles of its constituent parts—the tert-butylated anthracene core and hydroxyl groups—are well-understood from studies of related compounds. Anthracene derivatives are known to be excellent blue emitters. The introduction of a bulky tert-butyl group can enhance the performance of these materials. For instance, a new anthracene derivative containing a t-butyl group, 4-(2 or 3-tert-butyl-10-(3',5'-diphenylbiphenyl-4-yl)anthracen-9-yl)-N,N-diphenylaniline [T-TATa], has been shown to have a higher power efficiency (1.08 lm/W) compared to its non-tert-butylated counterpart (0.56 lm/W) when used as an emitting layer in a solution-processed OLED. nih.gov This suggests that this compound could function effectively as an emitter.
As a host material, the wide bandgap of the anthracene core is beneficial for facilitating efficient energy transfer to guest emitter molecules. The tert-butyl group can help in forming stable amorphous films, a crucial property for host materials.
The efficiency and color purity of OLEDs can be significantly improved through molecular design. The tert-butyl group in this compound plays a crucial role in this aspect. It is known that the incorporation of two tert-butyl groups into molecules can effectively reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting intermolecular π–π stacking. rsc.org This leads to higher photoluminescent quantum yields and, consequently, more efficient devices. For example, solution-processed non-doped OLEDs using blue thermally activated delayed fluorescence (TADF) emitters with tert-butyl groups have achieved record-high external quantum efficiencies of 25.8%. rsc.org
The hydroxyl groups of this compound could potentially influence the electronic properties and intermolecular interactions within the emissive layer, which in turn can affect the color purity of the emitted light. However, a study on the adsorption of anthracene and its hydroxyl derivatives on PVC microplastics showed that an increase in the number of hydroxyl groups inhibits adsorption, which may have implications for material deposition and layer morphology in OLED fabrication. iaea.org
The long-term stability of OLEDs is intrinsically linked to the morphological stability of the organic thin films. The bulky tert-butyl group in this compound can significantly enhance this stability. By sterically hindering close packing of the anthracene cores, the tert-butyl group helps to prevent crystallization and maintain a stable amorphous state in the thin film. This is critical for preventing the formation of grain boundaries that can act as quenching sites and lead to device degradation over time. Studies on other tert-butylated anthracene derivatives have demonstrated their ability to form uniform and flat surfaces, indicating excellent film-forming properties which contribute to device longevity. researchgate.net
Photoinitiator Systems for Polymerization Reactions
Anthracene and its derivatives have been identified as promising scaffolds for the design of photoinitiators, particularly for visible light photopolymerization. researchgate.net They can act as photosensitizers, absorbing light and transferring energy to an initiator molecule to generate reactive species that start the polymerization process. researchgate.netradtech2020.com For instance, a novel thioxanthone-anthracene photoinitiator has been shown to be efficient for the free radical polymerization of acrylic and styrenic monomers. acs.org
While direct studies on this compound as a photoinitiator are scarce, its structure suggests potential in this area. The anthracene core can absorb UV-visible light, and the hydroxyl groups at the 9 and 10 positions could potentially participate in the initiation mechanism, possibly through hydrogen abstraction. The photochemical synthesis of anthracene-9,10-diol (B1198905) itself from anthraquinone (B42736) highlights the photoreactive nature of this system. smolecule.com
Precursor in Complex Organic Synthesis
The synthesis of large, complex polycyclic aromatic hydrocarbons (PAHs) is an area of intense research due to their applications in organic electronics and materials science. researchgate.netiupac.org
This compound can serve as a valuable precursor for the synthesis of larger, custom-designed PAHs. The diol functionality is particularly useful as it can be readily transformed into other chemical groups, allowing for the extension of the aromatic system. For example, the diol can be oxidized to the corresponding anthraquinone, which can then undergo further reactions. smolecule.comwikipedia.org The synthesis of a diol containing a nonalternant aromatic core has been investigated to access a nonalternant isomer of bisanthene with functional groups suitable for two-dimensional polymerization, showcasing the utility of diol-functionalized PAHs as building blocks. researchgate.net The presence of the tert-butyl group can also be advantageous in the synthesis of larger PAHs by improving the solubility of intermediates, which is often a significant challenge in the synthesis of extended aromatic systems. researchgate.net
Role in Cascade Reactions and Multistep Syntheses
While specific documented examples of this compound in cascade reactions are not prominent in the reviewed literature, its role as a key intermediate in multistep syntheses is well-established by analogy to closely related structures. Multistep synthesis involves a sequence of chemical reactions to create a target molecule, often because a direct, single-step route is not feasible or efficient. bldpharm.com
The primary role of this compound in this context is as a foundational building block. Its synthesis typically begins with the commercially available precursor, 2-(tert-Butyl)anthracene-9,10-dione. researchgate.net This dione (B5365651) undergoes a reduction reaction to yield the target diol, this compound. This conversion represents a critical step in a longer synthetic pathway.
Once formed, this diol can serve as a monomer or precursor for more complex molecular architectures. For instance, research on the structurally similar compound, 2-tert-butyl-9,10-di(p-hydroxyphenyl)anthracene, demonstrates its use as a monomer for the synthesis of light-emitting polymers through aromatic nucleophilic substitution reactions. mit.edu These polymers exhibit significant blue emissions, making them valuable for display applications. mit.edu Similarly, other complex anthracene-based ligands, such as N,N'-trans-bis-(tert-butyl)-9,10-dihydro-9,10-ethano-anthracene-11,12-dimethanamine, are prepared through multistep processes where the anthracene core is progressively functionalized. google.com These examples highlight the utility of substituted anthracene diols and their derivatives as pivotal intermediates for constructing larger, high-performance materials.
Development of Chemosensors and Imaging Probes
The unique photophysical properties of the anthracene moiety make it an exceptional fluorophore for the development of chemosensors and imaging probes. These analytical tools are designed to detect and quantify specific chemical species, often with high sensitivity and selectivity.
Principles of Anthracene-Based Sensing Mechanisms
Anthracene-based sensors operate on several photophysical principles that translate a molecular recognition event into a measurable optical signal, typically a change in fluorescence intensity or color. The primary mechanisms are summarized below.
| Sensing Mechanism | Description |
| Photoinduced Electron Transfer (PET) | In a typical PET sensor, the anthracene fluorophore is linked to a receptor unit that can bind the target analyte. In the "off" state, an electron is transferred from the receptor to the excited fluorophore, quenching fluorescence. Upon binding the analyte, the electron energy levels of the receptor are altered, inhibiting PET and "turning on" the fluorescence. researchgate.net |
| "Turn-on" / "Turn-off" Response | This is a general classification for the sensor's signal. "Turn-on" sensors exhibit a significant increase in fluorescence upon binding an analyte, which is often preferred due to a higher signal-to-noise ratio. google.comnih.gov Conversely, "turn-off" sensors show a decrease or complete quenching of fluorescence. google.com |
| Twisted Intramolecular Charge Transfer (TICT) | The TICT state can occur in molecules with donor and acceptor groups linked by a single bond that allows rotation. In the excited state, rotation can lead to a non-emissive TICT state. Analyte binding can restrict this rotation, preventing the formation of the dark TICT state and enhancing fluorescence emission. researchgate.net |
| Aggregation-Induced Emission Enhancement (AIEE) | Some anthracene derivatives are only weakly fluorescent when dissolved but become highly emissive upon aggregation. researchgate.net This phenomenon, known as AIEE, can be exploited for sensing. An analyte might induce aggregation of the sensor molecules, leading to a strong "turn-on" fluorescence response. researchgate.net |
| Chemodosimeter Mechanism | Unlike chemosensors which bind analytes reversibly, chemodosimeters undergo an irreversible chemical reaction with the analyte. This reaction converts the probe into a new, highly fluorescent species. Examples include mercury-ion-promoted desulfurization of thioacetals or hydrolysis of a C=N bond, both of which can restore the fluorescence of a quenched anthracene core. nih.gov |
Design Considerations for Chemical Detection
The rational design of an effective and reliable anthracene-based chemosensor requires careful consideration of several interconnected factors to achieve high sensitivity, selectivity, and practicality.
| Design Consideration | Importance and Implementation |
| Analyte Selectivity | The sensor must preferentially bind to the target analyte over other potentially interfering species. This is achieved by incorporating a specific recognition unit (ionophore) into the sensor's molecular structure. Examples include thioacetals for mercury ions (Hg²⁺) nih.gov, Schiff bases for chromium (Cr³⁺), and other tailored binding pockets for ions like zinc (Zn²⁺) or iron (Fe³⁺). researchgate.net |
| Fluorophore Properties | The anthracene core is chosen for its intrinsic properties, such as high quantum yield, chemical stability, and well-defined excitation/emission profiles. The photophysical properties can be further tuned by extending the π-conjugation of the anthracene system. nih.gov |
| Signaling Mechanism | The choice between a "turn-on" or "turn-off" mechanism is critical. "Turn-on" probes are generally more sensitive as they produce a signal against a dark background. google.com The mechanism (e.g., PET, AIEE) is engineered through the specific linkage between the fluorophore and the receptor. |
| Solubility and Biocompatibility | For applications in biological or environmental systems, the sensor must be soluble in aqueous media. google.com This often requires the incorporation of hydrophilic groups into the molecular design. |
| Response Time | A rapid response is crucial for real-time monitoring. Many modern sensors are designed to react with their target analyte in seconds to minutes. |
| Synthetic Accessibility | The synthesis of the sensor should be as simple and cost-effective as possible to facilitate its widespread use and potential for large-scale production. google.com One-step or simple multistep syntheses from commercially available starting materials are highly desirable. |
| Operating Conditions | The sensor's performance can be highly dependent on factors like pH. Therefore, a robust sensor should function effectively across a relevant range of pH values for its intended application. |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The synthesis of substituted anthracenes is a well-established field, with methods like Friedel-Crafts reactions, Elbs reactions, and various metal-catalyzed cross-coupling reactions being commonplace. beilstein-journals.org For 2-Tert-butylanthracene-9,10-diol, future research will likely focus on developing more efficient and sustainable synthetic routes. The reduction of the readily available 2-tert-butylanthraquinone (B8409) is a primary method to obtain the diol. nih.govwikipedia.org However, exploring one-pot syntheses from readily available precursors could enhance efficiency. beilstein-journals.org For instance, palladium-catalyzed C-H arylation or gold-catalyzed cyclization of o-alkynyldiarylmethanes are modern techniques that could be adapted for the synthesis of the core structure. beilstein-journals.org The development of synthetic pathways that allow for precise control over the introduction of the tert-butyl group and the diol functionality will be crucial for creating derivatives with tailored properties.
Advanced Characterization Techniques for Intricate Structural Details
While standard spectroscopic techniques provide basic structural information, advanced characterization methods are needed to fully understand the nuanced structural details of this compound and its derivatives. Techniques such as solid-state NMR and advanced X-ray diffraction studies can provide detailed insights into the molecular packing and intermolecular interactions in the solid state. mdpi.com The presence of the bulky tert-butyl group can lead to interesting conformational properties, such as ring inversion, which can be studied using computational methods like Density Functional Theory (DFT) and MP2 calculations. yu.edu.jo Understanding these subtle structural features is key to predicting and controlling the material's properties.
Development of Multifunctional Anthracene-Based Materials
Anthracene (B1667546) derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs). yu.edu.jomdpi.com The introduction of a tert-butyl group can influence the photophysical properties and the solid-state packing of the material, which are critical for device performance. elsevierpure.com Future research is expected to focus on developing multifunctional materials based on the this compound scaffold. This could involve creating derivatives that exhibit not only desirable electronic properties but also other functionalities, such as sensing capabilities or responsiveness to external stimuli. The diol group offers a handle for further chemical modification, allowing for the attachment of other functional moieties to create complex, multifunctional systems.
Integration in Sustainable Chemical Processes
The reversible oxidation-reduction cycle between 9,10-dihydroxyanthracene and 9,10-anthraquinone is the basis for the anthraquinone (B42736) process for hydrogen peroxide production. wikipedia.org Substituted dihydroxyanthracenes like this compound could be investigated for their potential to improve this process. The tert-butyl group may enhance solubility in organic solvents and influence the kinetics and thermodynamics of the redox cycle. Research in this area would focus on evaluating the efficiency and stability of this compound as a catalyst in such sustainable chemical processes, potentially leading to more environmentally friendly methods for producing important chemicals.
Theoretical Predictions for Materials Design and Performance
Computational chemistry plays a vital role in modern materials science. tandfonline.com Theoretical predictions using methods like DFT can be used to design new materials based on the this compound structure with specific, desired properties. yu.edu.jo By modeling the effects of different substituents on the electronic structure, photophysical properties, and molecular packing, researchers can screen potential candidate molecules before undertaking laborious and expensive synthesis. rsc.org This in-silico approach can accelerate the discovery of new materials for applications in electronics, photonics, and beyond, guiding experimental efforts towards the most promising candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
